1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Lipophilicity ADME p38 MAP kinase

1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a fully substituted triarylimidazole featuring a 4-fluorophenyl group at N1, a methylthio substituent at C2, and a p-tolyl moiety at C5. Its molecular formula is C₁₇H₁₅FN₂S with a molecular weight of 298.4 g/mol, and it is cataloged under PubChem CID 49672212.

Molecular Formula C17H15FN2S
Molecular Weight 298.38
CAS No. 1207034-38-5
Cat. No. B2378471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
CAS1207034-38-5
Molecular FormulaC17H15FN2S
Molecular Weight298.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC
InChIInChI=1S/C17H15FN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3
InChIKeyQXSFGWRGPDTEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207034-38-5): Core Molecular Profile for Procurement Decisions


1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a fully substituted triarylimidazole featuring a 4-fluorophenyl group at N1, a methylthio substituent at C2, and a p-tolyl moiety at C5. Its molecular formula is C₁₇H₁₅FN₂S with a molecular weight of 298.4 g/mol, and it is cataloged under PubChem CID 49672212 [1]. The compound is commercially supplied at ≥95% purity (HPLC) and serves as a versatile building block in medicinal chemistry and ligand design . Its calculated XLogP3 of 4.6, zero hydrogen-bond donor count, and three rotatable bonds define a moderately lipophilic scaffold devoid of classical H-bond donating capacity, properties that critically distinguish it from closely related kinase inhibitor analogs [1].

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Structural Nuances That Dictate Functional Outcomes


Within the 2-thioimidazole chemical space, minor substituent permutations profoundly alter both biological target engagement and physicochemical behavior. The p38α MAP kinase inhibitor ML-3403, which shares the 4-fluorophenyl and 2-methylthio motifs but replaces the p-tolyl group with a 4-pyridyl-N-(1-phenylethyl) moiety, displays an IC₅₀ of 0.38–0.90 µM in enzymatic assays and undergoes rapid sulfoxidation in human liver microsomes [1]. The p-tolyl-substituted variant lacks the pyridyl hydrogen-bond acceptor and the secondary amine H-bond donor, predicting altered kinase selectivity, reduced aqueous solubility, and distinct metabolic liability. Consequently, the target compound cannot serve as a drop-in replacement for ML-3403 or analogous 4-pyridyl inhibitors without re-validation of potency, selectivity, and ADME parameters, making procurement of the correct regioisomer essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole Against Structural Analogs


Lipophilicity Differential (XLogP3): Impact on Membrane Permeability and Metabolic Clearance

The target compound exhibits a computed XLogP3 of 4.6, reflecting the lipophilic contribution of the p-tolyl substituent [1]. In contrast, the p38α inhibitor ML-3403, which possesses a polar pyridin-2-amine side chain, has a lower computed logP (estimated ~3.5 based on structural fragment contributions). The ~1.1 log unit increase in lipophilicity for the target compound predicts enhanced passive membrane permeability but also elevated risk of cytochrome P450-mediated oxidative metabolism and reduced aqueous solubility, based on established guidelines for CNS drug-like space (logP 1–4) [2]. This physicochemical differentiation mandates distinct formulation and DMPK profiling strategies.

Lipophilicity ADME p38 MAP kinase

Hydrogen-Bond Donor Deficiency versus ML-3403: Implications for Kinase Hinge Binding

The target compound possesses zero hydrogen-bond donor (HBD) atoms, as computed by Cactvs 3.4.8.24 [1]. ML-3403, by contrast, contains one HBD from its secondary amine linker to the pyridine ring [2]. The absence of an HBD in the target compound precludes the key hinge-region hydrogen-bond interaction with Met109 backbone carbonyl, which is critical for p38α inhibitor potency. In the 2-alkylsulfanylimidazole p38α inhibitor series, the Met109 H-bond is a conserved pharmacophoric element contributing ~1–2 kcal/mol to binding free energy [3]. The lack of this interaction predicts substantially reduced p38α inhibitory potency for the target compound relative to ML-3403.

Hydrogen bonding Kinase hinge binding p38 MAPK

Metabolic Liability of the 2-Methylthio Group: Class-Level Alert from 2-Alkylsulfanylimidazole p38 Inhibitors

In the 2-alkylsulfanylimidazole series, the methylthio group is susceptible to rapid oxidation to the corresponding sulfoxide. In vitro metabolism studies with ML3403 demonstrated that the 2-methylthio substituent undergoes significant biotransformation in human liver microsomes, with oxidation to sulfoxide being a primary metabolic pathway [1]. The target compound, bearing the identical 2-methylthio motif, is predicted to share this metabolic fate. By comparison, the corresponding 2-alkylimidazole analog (where sulfur is replaced by a methylene group) showed only 20% biotransformation after 4 h of incubation with human liver microsomes, demonstrating a >4-fold improvement in metabolic stability upon sulfur removal [1]. This class-level inference positions the target compound as a useful probe for studying sulfoxidation-dependent clearance mechanisms in the triarylimidazole series.

Metabolic stability Sulfoxidation 2-thioimidazole

Commercial Purity Benchmarking: 95%+ Specification Relative to Research-Grade p38 Inhibitor Standards

The target compound is commercially available at ≥95% purity (HPLC), as specified by Chemenu (Catalog No. CM794758) . This purity grade is comparable to research-grade p38 inhibitor standards such as ML-3403 (≥95% by HPLC; Santa Cruz Biotechnology Cat. No. sc-221143) . For procurement purposes, both compounds meet the minimum 95% purity threshold required for in vitro enzymatic and cellular assays. However, the p-tolyl analog lacks the chiral center present in (S)-ML-3403, removing enantiomeric purity as a quality variable and potentially simplifying lot-to-lot consistency assessment.

Purity Procurement Quality control

Optimal Utilization Scenarios for 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole Based on Differentiated Properties


SAR Probe for p38α Kinase Selectivity: p-Tolyl vs. Pyridyl at C5

The absence of the pyridyl H-bond donor/acceptor motif makes this compound an ideal negative control or selectivity probe in p38α MAP kinase inhibitor SAR studies. By comparing its activity profile with ML-3403 (IC₅₀ = 0.38 µM), researchers can quantify the contribution of hinge-region hydrogen bonding to target engagement . The p-tolyl analog is predicted to show >10-fold reduced p38α potency, enabling discrimination between hinge-binding-dependent and -independent effects in cellular assays.

Metabolic Stability Comparator in 2-Thioimidazole Lead Optimization

With its 2-methylthio group, this compound serves as a reference for assessing sulfoxidation-mediated metabolic clearance in the triarylimidazole series. Paired with 2-alkylimidazole analogs that exhibit ~20% biotransformation after 4 h in human liver microsomes, researchers can benchmark the metabolic stabilization achieved by sulfur replacement strategies [1]. This application is particularly relevant for medicinal chemistry teams optimizing p38 MAP kinase or related anti-inflammatory targets.

Lipophilic Triarylimidazole Scaffold for Membrane-Permeable Probe Design

The elevated XLogP3 of 4.6, coupled with zero H-bond donors, positions this scaffold as a starting point for designing cell-permeable probes requiring passive diffusion across lipid bilayers [2]. The p-tolyl group provides a vector for further functionalization (e.g., oxidation to benzoic acid for solubility enhancement) without altering the core imidazole pharmacophore, facilitating systematic exploration of physicochemical property space.

Achiral Building Block for Coordination Chemistry and Ligand Synthesis

Unlike chiral p38 inhibitors such as (S)-ML-3403, the target compound is achiral, simplifying its use as a metal-coordinating ligand or synthetic intermediate. The methylthio sulfur and imidazole N3 nitrogen provide two distinct coordination sites for transition metal complexation , while the p-tolyl and 4-fluorophenyl substituents offer tunable steric and electronic properties for catalyst design.

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